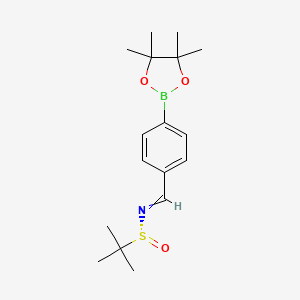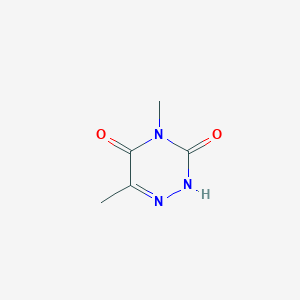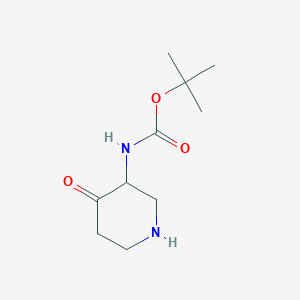![molecular formula C10H12N2O2S B14076983 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)- CAS No. 175340-21-3](/img/structure/B14076983.png)
1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-: is a chemical compound known for its role as a low activity isomer of S 18986, an AMPA receptor positive modulator . This compound has a molecular formula of C10H12N2O2S and a molecular weight of 224.28 g/mol . It is primarily used in scientific research, particularly in the field of neuroscience.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)- is primarily used in scientific research related to neuroscience. It acts as a positive modulator of AMPA receptors, which are involved in synaptic transmission and plasticity in the brain . This makes it a valuable tool for studying neurological processes and potential treatments for neurological disorders.
Mechanism of Action
The compound exerts its effects by modulating AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors play a crucial role in fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors, the compound can influence synaptic plasticity and potentially improve cognitive functions .
Comparison with Similar Compounds
Similar compounds include other AMPA receptor modulators such as S 18986, which is a more active isomer of 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)- . Other related compounds include various derivatives of pyrrolo[2,1-c][1,2,4]benzothiadiazine, which may have different levels of activity and specificity for AMPA receptors .
This compound’s unique structure and activity profile make it a valuable tool for scientific research, particularly in the field of neuroscience. Its ability to modulate AMPA receptors sets it apart from other compounds, providing researchers with a specific and effective means of studying synaptic transmission and plasticity.
Properties
CAS No. |
175340-21-3 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(3aR)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide |
InChI |
InChI=1S/C10H12N2O2S/c13-15(14)9-5-2-1-4-8(9)12-7-3-6-10(12)11-15/h1-2,4-5,10-11H,3,6-7H2/t10-/m0/s1 |
InChI Key |
MNTIJYGEITVWHU-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H]2NS(=O)(=O)C3=CC=CC=C3N2C1 |
Canonical SMILES |
C1CC2NS(=O)(=O)C3=CC=CC=C3N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)











![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)

